REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].[CH3:7][C:8](=[CH2:10])[CH3:9].[Cl-].[Al+3].[Cl-].[Cl-]>O>[Cl:4][C:3]([Cl:6])([Cl:5])[CH:2]([OH:1])[CH2:9][C:8]([CH3:10])=[CH2:7] |f:2.3.4.5|
|
Name
|
|
Quantity
|
738 g
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
309 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
petroleum ether
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further period of one hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in small portions over a period of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained at 0° C
|
Type
|
CUSTOM
|
Details
|
to attain to the ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine (3 × 250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure the residual oil
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the fraction boiling range 101° to 111° C at 16 to 18 mm Hg pressure collected
|
Type
|
DISTILLATION
|
Details
|
Careful distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CC(=C)C)O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |